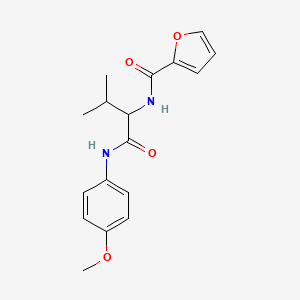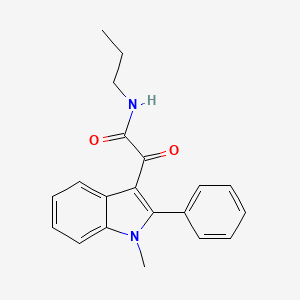
N~2~-2-furoyl-N~1~-(4-methoxyphenyl)valinamide
Vue d'ensemble
Description
N~2~-2-furoyl-N~1~-(4-methoxyphenyl)valinamide, commonly known as FV-102, is a small molecule drug that has shown promising results in various scientific studies. This compound belongs to the class of furoyl-containing dipeptides and has been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of FV-102 is not fully understood, but it has been proposed that it acts by modulating the activity of various signaling pathways. Studies have shown that FV-102 can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammation and cell survival. FV-102 has also been found to inhibit the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
FV-102 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FV-102 has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, FV-102 has been found to inhibit the replication of hepatitis C virus by targeting the viral NS5B polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FV-102 is its ability to exhibit multiple biological activities, making it a potential candidate for the treatment of various diseases. Additionally, FV-102 has been found to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, one of the limitations of FV-102 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of FV-102. One area of interest is the development of FV-102 analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of FV-102 and its potential therapeutic applications. Finally, the use of FV-102 in combination with other drugs may provide a synergistic effect, leading to improved therapeutic outcomes.
Conclusion:
In conclusion, FV-102 is a small molecule drug that has shown promising results in various scientific studies. It exhibits anti-inflammatory, anti-cancer, and anti-viral activities, and has been found to be safe for use in in vitro and in vivo experiments. While further studies are needed to fully understand its mechanism of action and potential therapeutic applications, FV-102 represents a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
FV-102 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In one study, FV-102 was shown to inhibit the growth of breast cancer cells by inducing apoptosis. Another study demonstrated that FV-102 has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, FV-102 has been found to inhibit the replication of hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
N-[1-(4-methoxyanilino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11(2)15(19-16(20)14-5-4-10-23-14)17(21)18-12-6-8-13(22-3)9-7-12/h4-11,15H,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSHPMVJSGSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425745.png)
![5-[(2,4,5-trimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4425747.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4425758.png)
![1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425761.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B4425766.png)
![1-[7-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4425775.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4425777.png)
![N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4425788.png)
![2-(ethylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4425798.png)

![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425807.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4425811.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide](/img/structure/B4425819.png)